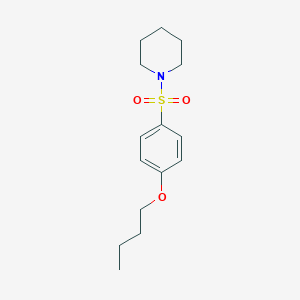
1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE is an organic compound with the molecular formula C14H21NO3S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a butoxy group attached to a benzenesulfonyl moiety
Méthodes De Préparation
The synthesis of 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE typically involves the reaction of piperidine with 4-butoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperidine+4-Butoxybenzenesulfonyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and automated systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with various receptors in the nervous system, modulating their function and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-BUTOXYBENZENESULFONYL)PIPERIDINE can be compared with other sulfonyl piperidine derivatives, such as:
1-(4-Methoxy-benzenesulfonyl)-piperidine: Similar structure but with a methoxy group instead of a butoxy group, leading to different chemical and biological properties.
1-(4-Ethoxy-benzenesulfonyl)-piperidine: Features an ethoxy group, which may affect its reactivity and interactions with biological targets.
1-(4-Propoxy-benzenesulfonyl)-piperidine: Contains a propoxy group, offering a balance between the properties of the methoxy and butoxy derivatives.
The uniqueness of this compound lies in its specific combination of the butoxy group and the piperidine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H23NO3S |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-(4-butoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO3S/c1-2-3-13-19-14-7-9-15(10-8-14)20(17,18)16-11-5-4-6-12-16/h7-10H,2-6,11-13H2,1H3 |
Clé InChI |
ALMHXOQIZHDANH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
SMILES canonique |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Solubilité |
1.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















